molecular formula C34H38Cl2FN3O4 B605068 Alrizomadlin CAS No. 1818393-16-6

Alrizomadlin

Número de catálogo: B605068
Número CAS: 1818393-16-6
Peso molecular: 642.6 g/mol
Clave InChI: YJCZPJQGFSSFOL-MNZPCBJKSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Alrizomadlin es un inhibidor de molécula pequeña novedoso, activo por vía oral, que se dirige selectivamente a la interacción entre el homólogo del minuto doble 2 del ratón (MDM2) y la proteína supresora tumoral p53. Este compuesto se encuentra en desarrollo clínico para el tratamiento de diversas malignidades hematológicas y sólidas .

Aplicaciones Científicas De Investigación

Alrizomadlin tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Mecanismo De Acción

Alrizomadlin ejerce sus efectos bloqueando la interacción entre MDM2 y p53. Esta interrupción conduce a la estabilización y activación de p53, una proteína supresora tumoral que juega un papel crucial en la regulación del arresto del ciclo celular y la apoptosis. Al restaurar la función de p53, this compound induce el arresto del ciclo celular y la apoptosis en las células cancerosas, inhibiendo así el crecimiento tumoral .

Compuestos similares:

Unicidad de this compound: this compound es único en su potente e inhibición selectiva de la interacción MDM2-p53. Ha demostrado una prometedora actividad antitumoral en estudios preclínicos y clínicos, lo que lo convierte en un valioso candidato para la terapia contra el cáncer .

Análisis Bioquímico

Biochemical Properties

Alrizomadlin interacts with the p53-MDM2 complex, a key player in the regulation of the cell cycle and apoptosis . By destabilizing this complex, this compound activates p53-mediated apoptosis, leading to the death of tumor cells .

Cellular Effects

This compound has shown significant effects on various types of cells, particularly tumor cells with wild-type TP53 and/or MDM2 amplification . It influences cell function by activating p53-mediated apoptosis, which can lead to changes in cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves the destabilization of the p53-MDM2 complex . This destabilization activates p53, leading to apoptosis in tumor cells . The activation of p53 can also lead to changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound have been studied over time in laboratory settings . These studies have provided valuable information on the product’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

Studies in animal models have shown that the effects of this compound can vary with different dosages . These studies have also provided valuable information on any threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in the p53-MDM2 pathway . It interacts with the p53-MDM2 complex, leading to changes in metabolic flux or metabolite levels .

Transport and Distribution

Preliminary studies suggest that it may interact with certain transporters or binding proteins .

Subcellular Localization

Preliminary studies suggest that it may be directed to specific compartments or organelles through certain targeting signals or post-translational modifications .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: Alrizomadlin se sintetiza mediante una serie de reacciones químicas que implican la formación de una estructura espirocíclica. La síntesis implica múltiples pasos, incluyendo la formación de intermediarios clave y su posterior ciclación . Las condiciones de reacción suelen implicar el uso de disolventes orgánicos, catalizadores y temperaturas controladas para asegurar las transformaciones químicas deseadas.

Métodos de producción industrial: La producción industrial de this compound implica la ampliación del proceso de síntesis de laboratorio. Esto incluye la optimización de las condiciones de reacción para la producción a gran escala, la garantía de la pureza del producto final y la implementación de medidas de control de calidad para cumplir con los estándares regulatorios .

Análisis De Reacciones Químicas

Tipos de reacciones: Alrizomadlin se somete a diversas reacciones químicas, incluyendo:

Reactivos y condiciones comunes: Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes (por ejemplo, peróxido de hidrógeno), agentes reductores (por ejemplo, borohidruro de sodio) y diversos catalizadores para facilitar las reacciones. Las condiciones suelen implicar temperaturas y niveles de pH controlados para asegurar los resultados deseados .

Productos principales formados: Los productos principales formados a partir de estas reacciones incluyen diversos derivados de this compound, que pueden tener diferentes propiedades farmacológicas y posibles aplicaciones terapéuticas .

Comparación Con Compuestos Similares

Uniqueness of this compound: this compound is unique in its potent and selective inhibition of the MDM2-p53 interaction. It has demonstrated promising antitumor activity in both preclinical and clinical studies, making it a valuable candidate for cancer therapy .

Actividad Biológica

Alrizomadlin (APG-115) is a novel small-molecule inhibitor targeting the MDM2-p53 interaction, which plays a crucial role in tumorigenesis. This compound has been investigated for its potential therapeutic applications in various malignancies, particularly those characterized by MDM2 amplification and wild-type TP53. This article reviews the biological activity of this compound, including its mechanisms of action, clinical efficacy, safety profile, and ongoing research.

This compound functions primarily by inhibiting the interaction between MDM2 and p53. MDM2 is an oncogenic protein that negatively regulates p53, a critical tumor suppressor involved in cell cycle control and apoptosis. By destabilizing the MDM2-p53 complex, this compound restores p53 function, leading to:

  • Induction of Apoptosis : this compound activates p53-mediated pathways that promote apoptosis in cancer cells.
  • Augmentation of Immune Response : It enhances CD8+ T-cell function by stabilizing STAT5, thereby promoting antitumor immunity .

Phase I Trials

A first-in-human Phase I study evaluated this compound's safety and efficacy in patients with advanced solid tumors. Key findings included:

  • Patient Demographics : 21 patients (57.1% male, median age 47 years) were treated.
  • Dosage : The maximum tolerated dose was identified as 150 mg with a recommended dose of 100 mg administered every other day for 21 days in a 28-day cycle.
  • Efficacy Results :
    • Partial Response (PR) : Achieved by 10% of patients.
    • Stable Disease (SD) : Observed in 50% of patients.
    • Median Progression-Free Survival (PFS) : 6.1 months, significantly longer in wild-type TP53 patients compared to those with mutant TP53 (7.9 vs. 2.2 months) .

Combination Therapy Studies

This compound has also been evaluated in combination with other agents:

  • With Pembrolizumab : In patients with cutaneous melanoma resistant to immunotherapy:
    • Overall Response Rate (ORR) : 23.1% (2 complete responses and 4 partial responses).
    • Common Adverse Events : Nausea (71%), vomiting (38.7%), and thrombocytopenia (32.3%) were frequently reported .
  • With Azacitidine : In a Phase 1b/2 study for acute myeloid leukemia (AML), this compound was administered alongside azacitidine to evaluate its safety and efficacy in relapsed/refractory cases .

Safety Profile

The safety profile of this compound is characterized by manageable adverse effects:

Adverse EventIncidence (%)
Thrombocytopenia33.3
Lymphocytopenia33.3
Neutropenia23.8
Anemia23.8
Nausea71
Vomiting38.7

Serious treatment-related adverse events were reported in a minority of cases, including anemia and thrombocytopenia .

Case Studies

Several case studies have highlighted the potential of this compound:

  • Case Study in Melanoma : A patient who previously failed immunotherapy achieved a complete response after receiving this compound combined with pembrolizumab, illustrating the drug's potential to resensitize tumors to immune checkpoint inhibitors.
  • AML Treatment : In preclinical models, this compound demonstrated synergistic effects when combined with BCL-2 inhibitors like venetoclax, overcoming resistance mechanisms and enhancing apoptosis in AML cells .

Propiedades

InChI

InChI=1S/C34H38Cl2FN3O4/c1-2-40-27(28(41)39-32-16-13-31(14-17-32,15-18-32)30(43)44)25(21-7-6-8-23(36)26(21)37)34(33(40)11-4-3-5-12-33)22-10-9-20(35)19-24(22)38-29(34)42/h6-10,19,25,27H,2-5,11-18H2,1H3,(H,38,42)(H,39,41)(H,43,44)/t25-,27+,31?,32?,34+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJCZPJQGFSSFOL-MNZPCBJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(C(C2(C13CCCCC3)C4=C(C=C(C=C4)Cl)NC2=O)C5=C(C(=CC=C5)Cl)F)C(=O)NC67CCC(CC6)(CC7)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1[C@H]([C@@H]([C@]2(C13CCCCC3)C4=C(C=C(C=C4)Cl)NC2=O)C5=C(C(=CC=C5)Cl)F)C(=O)NC67CCC(CC6)(CC7)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H38Cl2FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

642.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1818393-16-6
Record name APG-115
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1818393166
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ALRIZOMADLIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15QAU0SI9J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.